

Inter-laboratory comparison of 1-Phenylhexan-3-ol characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Phenylhexan-3-ol

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An Inter-laboratory Comparison Guide to the Characterization of **1-Phenylhexan-3-ol**

This guide provides a comparative overview of the analytical characterization of **1-Phenylhexan-3-ol**, tailored for researchers, scientists, and professionals in drug development. Due to the absence of direct inter-laboratory round-robin studies, this document compiles and compares data from various scientific databases and chemical suppliers. It also presents detailed experimental protocols for key analytical techniques, offering a framework for consistent and reproducible characterization.

Physicochemical Properties

The fundamental properties of **1-Phenylhexan-3-ol** as reported by different sources are summarized below. While largely consistent, minor variations may exist due to differences in computational methods or experimental conditions.

Property	PubChem[1]	Guidechem[2]	AChemBlock[3]
Molecular Formula	C12H18O	C12H18O	C12H18O
Molecular Weight	178.27 g/mol	178.27 g/mol	178.28 g/mol
CAS Number	2180-43-0	2180-43-0	2180-43-0
Purity	Not specified	Not specified	95%[3]
IUPAC Name	1-phenylhexan-3-ol[1]	1-phenylhexan-3-ol	1-phenylhexan-3-ol

Analytical Characterization Data

This section presents a comparison of analytical data obtained from public databases. It is important to note that the instrumentation and experimental conditions for generating this data may vary between sources.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for assessing the purity and identifying potential impurities in **1-Phenylhexan-3-ol**. While specific inter-laboratory comparative data is unavailable, the mass spectrum of a related compound, 1-Phenyl-1-hexyn-3-ol, is available in the NIST Mass Spectrometry Data Center, which can serve as a reference.^[4]

Database/Source	Key Spectral Peaks (m/z) for 1-Phenyl-1-hexyn-3-ol
NIST Mass Spectrometry Data Center	Top Peak: 131, 2nd Highest: 103, 3rd Highest: 77 ^[4]

Note: This data is for a structurally related compound and is provided for reference. The fragmentation pattern of **1-Phenylhexan-3-ol** may differ.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the structural elucidation of **1-Phenylhexan-3-ol**. While a complete, assigned spectrum from multiple laboratories is not publicly available, spectral data for related compounds provides an indication of expected chemical shifts. For instance, ¹H NMR and ¹³C NMR data for various phenyl-substituted alcohols have been published.^[5]

Experimental Protocols

The following are detailed methodologies for the characterization of **1-Phenylhexan-3-ol**. These protocols are based on established analytical practices for similar compounds and are intended to serve as a starting point for laboratory-specific validation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

This protocol outlines a general method for the GC-MS analysis of **1-Phenylhexan-3-ol**.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 6890 GC with 5973 MS detector).
- Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or equivalent.

Procedure:

- Sample Preparation: Prepare a 1 mg/mL solution of **1-Phenylhexan-3-ol** in a suitable solvent such as dichloromethane or methanol.
- GC Conditions:
 - Injector Temperature: 250°C
 - Injection Volume: 1 μ L
 - Split Ratio: 50:1
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Oven Temperature Program:
 - Initial temperature: 70°C, hold for 2 minutes.
 - Ramp to 280°C at 10°C/min.
 - Hold at 280°C for 5 minutes.
- MS Conditions:
 - Ion Source Temperature: 230°C
 - Quadrupole Temperature: 150°C
 - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: m/z 40-450.

Data Analysis:

- The purity of **1-Phenylhexan-3-ol** is determined by the area percentage of its corresponding peak in the total ion chromatogram (TIC).
- Impurities are identified by comparing their mass spectra with reference libraries (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

This protocol describes the acquisition of ^1H and ^{13}C NMR spectra for structural confirmation of **1-Phenylhexan-3-ol**.

Instrumentation:

- NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of **1-Phenylhexan-3-ol** in 0.6-0.7 mL of deuterated chloroform (CDCl_3) or another suitable deuterated solvent.
- ^1H NMR Acquisition:
 - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical parameters: pulse angle $30\text{-}45^\circ$, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - A larger number of scans will be required compared to ^1H NMR.

Data Analysis:

- Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
- Confirm the structure by assigning the chemical shifts, multiplicities, and integrations of the proton signals, and the chemical shifts of the carbon signals to the respective atoms in the **1-Phenylhexan-3-ol** molecule.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

This protocol provides a general method for the separation of the enantiomers of **1-Phenylhexan-3-ol** to determine its enantiomeric purity.

Instrumentation:

- HPLC system with a UV detector.
- Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD-H).

Procedure:

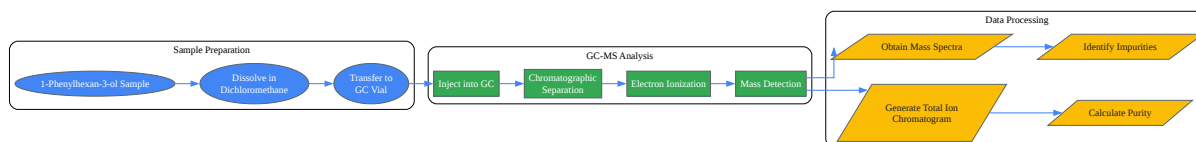
- Sample Preparation: Prepare a 1 mg/mL solution of **1-Phenylhexan-3-ol** in the mobile phase.
- HPLC Conditions:
 - Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for optimal separation.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 25°C.
 - Detection: UV at 254 nm.

Data Analysis:

- The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the formula: $\text{e.e. (\%)} = [(\text{Area}_1 - \text{Area}_2) / (\text{Area}_1 + \text{Area}_2)] \times 100$, where Area_1 and Area_2 are the peak areas of the major and minor enantiomers, respectively.

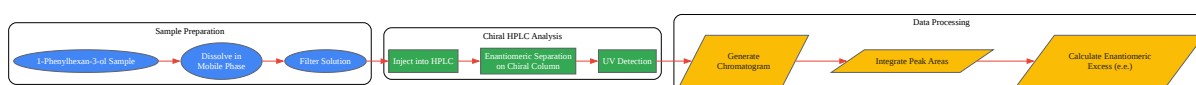
Mandatory Visualizations

As no specific signaling pathways involving **1-Phenylhexan-3-ol** have been identified in the literature, the following diagrams illustrate the experimental workflows for its characterization.



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Caption: Workflow for GC-MS analysis of **1-Phenylhexan-3-ol**.



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Caption: Workflow for chiral HPLC analysis of **1-Phenylhexan-3-ol**.

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- To cite this document: BenchChem. [Inter-laboratory comparison of 1-Phenylhexan-3-ol characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1600894#inter-laboratory-comparison-of-1-phenylhexan-3-ol-characterization]

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